2,5-difluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide
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Overview
Description
2,5-difluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H14F2N4O2S and its molecular weight is 340.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Sulfonamide derivatives have been synthesized and characterized for their potential therapeutic applications. The synthesis involves specific reactions to introduce the sulfonamide group into the molecule, which is a common feature in many pharmaceuticals due to its bioactive properties. The structural determination is achieved through spectral methods, ensuring the correct composition and configuration of the synthesized compounds (Küçükgüzel et al., 2013).
Anticancer Evaluation
Certain sulfonamide derivatives have been evaluated for their antitumor activities, showing significant cytotoxicity against various cancer cell lines. These compounds have also been subjected to molecular modeling and Quantitative Structure–Activity Relationship (QSAR) analyses to optimize their anticancer properties and understand their mechanism of action at the molecular level (Tomorowicz et al., 2020).
Antimicrobial and Antifungal Activities
The exploration of sulfonamide derivatives extends to their antimicrobial and antifungal potentials. These studies involve synthesizing new derivatives and testing their efficacy against various bacterial and fungal strains, providing insights into their therapeutic potential in treating infectious diseases (Hassan, 2013).
Anti-inflammatory and Analgesic Properties
Research has also focused on evaluating the anti-inflammatory and analgesic effects of sulfonamide derivatives. These compounds are tested in vivo for their ability to reduce inflammation and pain, comparing their efficacy and safety profiles to existing treatments. Such studies contribute to the development of new therapeutic agents with improved efficacy and reduced side effects (Penning et al., 1997).
Enzyme Inhibition Studies
Sulfonamide derivatives have been investigated for their inhibitory effects on various enzymes, including carbonic anhydrases and acetylcholinesterase. These studies aim to develop compounds that can modulate enzyme activity, offering potential treatments for conditions related to enzyme dysfunction (Yamali et al., 2020).
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. It is known that imidazole derivatives, which are key components of this compound, are used in a variety of applications, including pharmaceuticals and agrochemicals . They bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Mode of Action
It is known that imidazole derivatives interact with their targets in a way that results in a variety of biological activities . The compound’s interaction with its targets could result in changes that contribute to its overall effect.
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound could potentially affect similar pathways, leading to downstream effects.
Result of Action
Some imidazo[1,2-b]pyridazine diaryl urea derivatives have exhibited significant anti-proliferative activity, especially against non-small cell lung cancer a549 and h460 . This suggests that the compound could potentially have similar effects.
Properties
IUPAC Name |
2,5-difluoro-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4O2S/c1-10-8-14-19(6-7-20(14)18-10)5-4-17-23(21,22)13-9-11(15)2-3-12(13)16/h2-3,6-9,17H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEXSAIXEOAGFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.